molecular formula C21H17BrN2O3 B5915476 N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide

N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide

Cat. No. B5915476
M. Wt: 425.3 g/mol
InChI Key: JCSWXUGTGSRVJA-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide, also known as 2-Br-N-(2-furyl)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, it has been shown to have immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide in lab experiments is that it has been extensively studied and its properties are well-known. However, one of the limitations is that it is a relatively complex compound to synthesize, which may limit its availability for certain experiments.

Future Directions

There are several future directions for research on N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Another direction is to investigate its mechanism of action in more detail, in order to better understand how it exerts its biological effects. Additionally, further research could be conducted to optimize the synthesis method for this compound, in order to make it more widely available for research purposes.

Synthesis Methods

The synthesis of N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide involves several steps. The starting material is 2-bromo-N-(2-furyl)benzamide, which is reacted with potassium tert-butoxide to form the corresponding enolate. This enolate is then reacted with 5-benzyl-1,3,4-thiadiazol-2-yl chloride to form the desired compound.

Scientific Research Applications

N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antiviral activities. In addition, it has been investigated for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

N-[(E)-3-(benzylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c22-18-11-5-4-10-17(18)20(25)24-19(13-16-9-6-12-27-16)21(26)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,23,26)(H,24,25)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSWXUGTGSRVJA-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-(benzylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-bromobenzamide

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